molecular formula C19H23ClN2O2 B6182963 benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride CAS No. 2624136-39-4

benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride

Cat. No. B6182963
CAS RN: 2624136-39-4
M. Wt: 346.9
InChI Key:
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Description

Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride, also known as BPC-HCl, is a synthetic compound with a variety of applications in scientific research. It is a piperidine-based carbamate compound that is used as a ligand to bind to, and activate, the μ-opioid receptor (MOR). BPC-HCl is a potent agonist of the MOR, and its binding characteristics make it a useful tool for studying opioid-mediated physiological processes.

Scientific Research Applications

Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride is used in scientific research to study the function of the μ-opioid receptor (MOR). It is a potent agonist of the MOR, and its binding characteristics make it a useful tool for studying opioid-mediated physiological processes. benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride has also been used in studies of the effects of opioid agonists on pain, analgesia, and reward pathways in the brain. In addition, it has been used to study the effects of opioid agonists on the development of tolerance and dependence.

Mechanism of Action

Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride binds to the MOR, resulting in the activation of G-proteins and the subsequent activation of various signaling pathways. The activation of these pathways results in the release of neurotransmitters, such as dopamine, in the brain. These neurotransmitters are responsible for the physiological and psychological effects of the drug.
Biochemical and Physiological Effects
benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride has a variety of biochemical and physiological effects. It has been found to have analgesic and reward-related effects, as well as effects on the development of tolerance and dependence. In addition, it has been found to have effects on mood, appetite, and respiration.

Advantages and Limitations for Lab Experiments

Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride is a useful tool for studying opioid-mediated physiological processes, as it is a potent agonist of the MOR. However, it is important to note that benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride is not suitable for use in humans, as it has not been approved for clinical use. In addition, it is important to note that benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride is a synthetic compound and is not found in nature, so its long-term effects are not known.

Future Directions

Future research on benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride should focus on its effects on the development of tolerance and dependence, as well as its effects on mood, appetite, and respiration. In addition, further research should be done on the potential use of benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride as a therapeutic agent for the treatment of pain and other conditions. Finally, further research should be done to determine the long-term effects of benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride, as well as its potential risks and side effects.

Synthesis Methods

Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride is synthesized by reacting 4-phenyl-1-piperidinecarboxylic acid with benzyl chloroformate in the presence of base. The reaction is carried out in a solvent such as ethanol or dimethylformamide, and the resulting product is a white solid. This method of synthesis has been used to produce benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride in high yields, with a purity of > 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride involves the reaction of benzyl chloroformate with 4-phenylpiperidine to form benzyl N-(4-phenylpiperidin-4-yl)carbamate, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Benzyl chloroformate", "4-Phenylpiperidine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzyl chloroformate is added to a solution of 4-phenylpiperidine in anhydrous dichloromethane.", "Step 2: The reaction mixture is stirred at room temperature for several hours until complete conversion of the starting material is observed.", "Step 3: The solvent is removed under reduced pressure and the resulting solid is purified by column chromatography to obtain benzyl N-(4-phenylpiperidin-4-yl)carbamate as a white solid.", "Step 4: Benzyl N-(4-phenylpiperidin-4-yl)carbamate is dissolved in hydrochloric acid and stirred at room temperature for several hours.", "Step 5: The resulting solid is filtered and washed with water to obtain benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride as a white solid." ] }

CAS RN

2624136-39-4

Product Name

benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.9

Purity

95

Origin of Product

United States

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